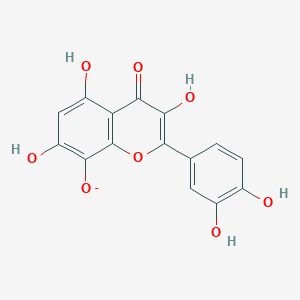

3,3',4',5,7,8-Hexahydroxyflavone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gossypetin(1-) is a flavonoid oxoanion obtained by deprotonation of the 7-hydroxy group of gossypetin. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a gossypetin.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Myricetin exhibits significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with chronic diseases.

Anti-inflammatory Effects

Research indicates that myricetin can modulate inflammatory pathways. For instance, it has been shown to reduce markers such as NF-κB and IL-6 in liver tissues subjected to ethanol-induced toxicity .

Cardiovascular Health

Studies have demonstrated that myricetin can mitigate oxidative stress and inflammation in cardiac tissues. In a study involving 5-fluorouracil (5-FU)-induced cardiac damage in rats, myricetin treatment significantly improved cardiac function by restoring levels of antioxidant enzymes and reducing lipid peroxidation markers .

Ethanol-Induced Hepatic Injury

A study conducted on Wistar rats showed that administration of myricetin effectively prevented liver damage caused by ethanol consumption. The compound modulated the activity of ethanol metabolizing enzymes and reduced the levels of hepatotoxicity biomarkers such as ALT and AST .

| Biomarker | Control Group | Ethanol Group | Myricetin Group |

|---|---|---|---|

| ALT | Normal | Elevated | Reduced |

| AST | Normal | Elevated | Reduced |

| MDA | Low | High | Significantly Lowered |

Cardiac Protection Against Chemotherapy

In another study focusing on chemotherapy-induced cardiac toxicity, myricetin was found to alleviate oxidative stress and inflammation caused by 5-FU treatment. The compound enhanced the activity of superoxide dismutase (SOD) and catalase (CAT), which are crucial for maintaining cellular redox balance .

| Treatment Group | SOD Activity | MDA Levels | CAT Activity |

|---|---|---|---|

| Control | High | Low | High |

| 5-FU | Low | High | Low |

| Myricetin (25 mg/kg) | Moderate | Reduced | Restored |

| Myricetin (50 mg/kg) | High | Significantly Reduced | Restored |

Cancer Research

Myricetin's ability to modulate cell signaling pathways suggests potential applications in cancer prevention and therapy. Its anti-inflammatory properties may help reduce tumor progression by inhibiting inflammatory cytokines.

Metabolic Disorders

The interaction between myricetin and gut microbiota indicates its role as a prebiotic agent, which could be beneficial for metabolic health by improving glycemic control .

Análisis De Reacciones Químicas

Enzymatic O-Methylation

This compound serves as a substrate for 8-hydroxyquercetin 8-O-methyltransferase , an enzyme that catalyzes site-specific methylation. The reaction proceeds as:

S adenosyl L methionine+3 5 7 8 3 4 hexahydroxyflavone⇌S adenosyl L homocysteine+3 5 7 3 4 pentahydroxy 8 methoxyflavone

This methylation occurs exclusively at the C-8 hydroxyl group, producing 8-methoxygossypetin . The enzyme demonstrates strict regioselectivity, unaffected by other hydroxyl positions.

Suzuki–Miyaura Cross-Coupling Reactions

Gossypetin derivatives participate in palladium-catalyzed cross-coupling reactions. Key steps include:

Halogenation :

8-Bromo- or 8-iodo-derivatives are synthesized for coupling. For example:

3 3 4 5 7 penta O isopropylquercetinα,β dibromohydrocinnamic acid8 bromo derivative

Coupling with Boronates :

Reaction conditions and outcomes:

| Substrate | Boronate Partner | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 8-Bromo-gossypetin | 3-Thienylboronic acid | Pd(PPh₃)₄, CsF, THF | C-8 aryl-substituted derivative | 8–10% |

| 8-Iodo-gossypetin | Allyl bromide | Pd(PPh₃)₄, CsF, THF | C-8 alkyl-substituted derivative | <5% |

Debromination side reactions are common (up to 80% yield loss) . Steric hindrance from protective groups (e.g., benzyl) reduces coupling efficiency .

Preparation of C-8 Hydroxyflavonoids

Flavonoid boronates enable selective hydroxylation at C-8:

Flavonoid boronate+H O →C 8 hydroxyflavonoid+Byproducts

This method synthesizes gossypetin and hypolaetin (a 6-hydroxy analog) with >90% regioselectivity under mild acidic conditions .

Stability and Side Reactions

Q & A

Q. Basic: What spectroscopic methods are recommended for structural identification of 3,3',4',5,7,8-Hexahydroxyflavone?

To confirm the structure of this compound (also known as gossypetin), a combination of NMR (¹H and ¹³C) , mass spectrometry (MS) , and UV-Vis spectroscopy is essential. For NMR, focus on characteristic hydroxyl proton signals in DMSO-d₆ (δ 9–12 ppm) and aromatic proton splitting patterns to distinguish substitution patterns. High-resolution MS (HRMS) can confirm the molecular formula (C₁₅H₁₀O₉) with a monoisotopic mass of ~346.18 Da. UV-Vis spectra typically show λmax at ~250 nm (Band II, cinnamoyl system) and ~370 nm (Band I, benzoyl system), with bathochromic shifts in alkaline conditions due to deprotonation of hydroxyl groups .

Q. Basic: How is this compound isolated from natural sources?

The compound is primarily isolated from Malva sylvestris using methanol or ethanol extraction followed by column chromatography (e.g., silica gel, Sephadex LH-20). Fractionation guided by TLC or HPLC detects gossypetin derivatives, such as its 8-O-β-D-glucuronide. Acid hydrolysis (2M HCl, 80°C, 2h) is often used to cleave glycosidic bonds, releasing the aglycone. Purity is validated via reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Q. Basic: What are the stability considerations for this compound during storage?

Due to its polyphenolic structure, the compound is sensitive to oxidation and light . Store at –20°C under inert gas (N₂ or Ar) in amber vials. For aqueous solutions, add antioxidants (e.g., 0.1% ascorbic acid) and use within 24 hours. Degradation can be monitored via HPLC with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) .

Q. Advanced: How does this compound inhibit protein tyrosine phosphatase 1B (PTP1B)?

Gossypetin acts as a non-competitive inhibitor of PTP1B with an IC₅₀ of 90 nM , outperforming quercetin (IC₅₀ 205 nM) and myricetin (IC₅₀ 406 nM). The 3,4',5-trihydroxy motif on the A-ring is critical for binding to the catalytic pocket. Assays use recombinant PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, and measure absorbance at 405 nm. Molecular docking reveals hydrogen bonding with Arg221 and hydrophobic interactions with Phe182 .

Q. Advanced: What methodologies validate its antiviral activity against HIV-1 reverse transcriptase?

Gossypetin inhibits HIV-1 reverse transcriptase (RT) with IC₅₀ < 10 µM in radiolabeled ([³H]-dTTP) assays . The protocol involves pre-incubating RT with the compound, followed by addition of template-primer (poly(rA)/dT₁₈) and measurement of incorporated radioactivity. Competitive inhibition is confirmed via Lineweaver-Burk plots. Structural analogs lacking the 8-hydroxy group show reduced activity, emphasizing its role in chelating Mg²⁺ ions in the RT active site .

Q. Advanced: How do hydroxylation patterns influence structure-activity relationships (SAR)?

The 8-hydroxy group uniquely enhances gossypetin’s bioactivity compared to quercetin (no 8-OH). SAR studies using methylation/sulfation derivatives reveal:

- 3-OH and 4'-OH : Essential for antioxidant activity (DPPH assay, IC₅₀ 12 µM).

- 8-OH : Critical for PTP1B inhibition and antiviral effects.

Derivatives are synthesized via regioselective protection (e.g., BCl₃-mediated demethylation) and characterized by NMR .

Q. Advanced: How can LC-MS/MS distinguish this compound from isomers?

Use a Q-TOF mass spectrometer with electrospray ionization (ESI⁻) and a C18 column (2.1 × 100 mm, 1.7 µm). Key parameters:

- Mobile phase : 0.1% formic acid (A) and acetonitrile (B), gradient elution (5–95% B in 15 min).

- MRM transitions : m/z 347 → 329 (loss of H₂O), 301 (cleavage of C-ring).

- Retention time : 8.2 min, distinct from myricetin (6.5 min) and quercetagetin (9.1 min) .

Q. Advanced: How to resolve contradictions in reported bioactivities across studies?

Discrepancies arise from assay conditions (e.g., enzyme source, substrate concentration) and cellular models . For example:

- Antioxidant activity : Varies with radical type (e.g., DPPH vs. ABTS⁺).

- PTP1B inhibition : IC₅₀ values differ in cell-free vs. cell-based assays due to membrane permeability.

Standardize protocols using NIST reference materials and report exact concentrations (µM vs. µg/mL) .

Q. Advanced: What strategies synthesize sulfated or glucuronidated derivatives?

Enzymatic sulfation uses human SULT isoforms (e.g., SULT1A1) with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a cofactor. Chemical sulfation employs SO₃-pyridine complex in anhydrous DMF. For glucuronidation , UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1) and UDP-glucuronic acid are used. Derivatives are purified via preparative HPLC and validated by MS/MS .

Q. Advanced: How to address discrepancies between in vitro and in vivo efficacy?

While gossypetin shows potent in vitro activity (e.g., PTP1B IC₅₀ 90 nM), in vivo studies require pharmacokinetic optimization due to poor bioavailability. Strategies include:

- Nanoencapsulation : PLGA nanoparticles (150 nm) improve plasma half-life.

- Prodrug design : Acetylation of hydroxyl groups enhances intestinal absorption.

Validate efficacy in db/db mice with oral administration (50 mg/kg/day) and monitor blood glucose via glucometer .

Propiedades

Fórmula molecular |

C15H9O8- |

|---|---|

Peso molecular |

317.23 g/mol |

Nombre IUPAC |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-olate |

InChI |

InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)14-13(22)12(21)10-8(18)4-9(19)11(20)15(10)23-14/h1-4,16-20,22H/p-1 |

Clave InChI |

YRRAGUMVDQQZIY-UHFFFAOYSA-M |

SMILES canónico |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)[O-])O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.